molecular formula C10H13ClF3N B2954286 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 101488-61-3

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2954286
CAS No.: 101488-61-3
M. Wt: 239.67
InChI Key: ITARDZVTYRJOKK-UHFFFAOYSA-N
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Description

Chronological Development of Trifluoromethylphenyl Derivatives

The trifluoromethylphenyl group has been a cornerstone of medicinal chemistry since the mid-20th century, with its electron-withdrawing properties and metabolic stability driving its adoption in drug design. Early work focused on synthesizing aryl trifluoromethyl derivatives through halogen exchange reactions, but these methods suffered from low yields and harsh conditions. A breakthrough occurred in the 1980s with the development of copper-mediated trifluoromethylation, enabling direct introduction of the -CF₃ group onto aromatic rings.

By the 2000s, advances in cross-coupling catalysis allowed precise functionalization of trifluoromethylphenyl scaffolds. For example, palladium-catalyzed Buchwald-Hartwig amination facilitated the synthesis of 3-(4-(trifluoromethyl)phenyl)propan-1-amine precursors. The table below highlights key synthetic milestones:

Year Development Significance
1985 Copper-mediated trifluoromethylation Enabled direct aryl-CF₃ bond formation
2002 Palladium-catalyzed amination protocols Streamlined amine functionalization
2015 One-pot trimethylorthoformate methylation Reduced dimethylation byproducts

These innovations laid the groundwork for targeted modifications of the 3-(4-(trifluoromethyl)phenyl)propan-1-amine scaffold, particularly its hydrochloride salt form, which improved solubility for biological testing.

Emergence in Neuropsychopharmacology Research

The compound gained prominence in neuroscience research due to its structural similarity to monoamine neurotransmitters. X-ray crystallography studies revealed that the trifluoromethyl group engages in unique hydrophobic interactions with aromatic residues in G protein-coupled receptors. This property was exploited in cannabinoid receptor 1 (CB1R) ligand development, where the -CF₃ group enhanced binding affinity by 3-fold compared to non-fluorinated analogs.

Key applications include:

  • Receptor mapping : Carbon-11 and fluorine-18 labeled derivatives enabled positron emission tomography (PET) imaging of CB1R density in murine models.
  • Allosteric modulation : The propanamine chain facilitated synthesis of bitopic ligands targeting both orthosteric and secondary binding sites.

Notably, N-methylated analogs demonstrated improved blood-brain barrier penetration, with logP values optimized from 2.1 to 3.4 through strategic fluorination.

Key Milestones in Structural Optimization

Four generations of structural modifications have shaped the compound's development:

  • First-generation (1990s): Basic amine salts with unmodified propane chains showed moderate receptor affinity (Kᵢ = 180 nM for CB1R).
  • Second-generation (2000s): Introduction of N-aryl substituents improved selectivity, reducing off-target binding at histamine H₁ receptors by 87%.
  • Third-generation (2010s): Chiral resolution produced enantiomers with distinct pharmacological profiles. The (R)-isomer exhibited 15-fold greater CB1R affinity than the (S)-form.
  • Fourth-generation (2020s): Hybrid structures incorporating pyrazole moieties achieved dual CB1R/mTOR modulation, though these fell outside the core scaffold scope.

Critical breakthroughs included the use of trimethylorthoformate for controlled N-methylation (yield increased from 16% to 35%) and microwave-assisted cyclization to reduce reaction times from 72 hours to 45 minutes. Recent quantum mechanical calculations have further rationalized the conformational preferences of the propanamine chain, guiding targeted substitutions at the β-carbon position.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,1-2,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITARDZVTYRJOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference(s)
This compound C₁₀H₁₃ClF₃N 239.66–239.67 104774-93-8, 211096-49-0 Propane chain with -CF₃ phenyl at C3, amine at C1
3-(4-Chlorophenoxy)propan-1-amine hydrochloride C₉H₁₂Cl₂NO (estimated) ~238.11 152973-80-3 Chlorophenoxy ether linkage, amine at C1
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride C₁₀H₉ClF₃N 235.63 1375472-81-3 Propargylamine (C≡C bond), -CF₃ phenyl at C3
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride C₁₀H₁₃ClF₃N 239.67 856563-00-3 Chiral center at C1, -CF₃ phenyl at C1
Cinacalcet Hydrochloride C₂₂H₂₂F₃N·HCl 393.87 364782-34-3 Naphthyl group, -CF₃ phenyl, extended alkyl chain
N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride C₁₇H₁₈ClF₃NO (estimated) ~369.78 Not specified Phenoxy linker, methylated amine, -CF₃ at C2

Structural and Functional Differences

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases electron-withdrawing effects and lipophilicity compared to the chlorophenoxy group in 3-(4-chlorophenoxy)propan-1-amine hydrochloride . This difference impacts solubility and receptor-binding affinity.

Chirality: The (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride features a chiral center at the first carbon, leading to enantiomer-specific biological activity, unlike the non-chiral target compound .

Pharmacological Relevance: Cinacalcet Hydrochloride (molecular weight 393.87 g/mol) is a calcium-sensing receptor agonist used to treat hyperparathyroidism. Its larger structure, incorporating a naphthyl group and extended alkyl chain, enhances receptor specificity compared to the simpler target compound . Fluoxetine Hydrochloride derivatives (e.g., N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine) exhibit serotonin reuptake inhibition due to their phenoxy linkages, a feature absent in the target compound .

Physicochemical Properties

  • Molecular Weight and Solubility : Smaller analogs like 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (235.63 g/mol) may exhibit higher aqueous solubility than the target compound (239.67 g/mol) due to reduced hydrophobic surface area .

Impurity Profiles

The target compound’s synthesis may yield impurities such as Cicalcet Impurity 1 (3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride), which shares structural similarities but differs in substitution patterns . Rigorous chromatographic methods (e.g., HPLC) are required to resolve such analogs in pharmaceutical formulations .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a compound that has drawn interest in pharmacological research due to its potential biological activity. The presence of the trifluoromethyl group enhances its interaction with various biological targets, particularly in the central nervous system (CNS). This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

The compound features a propan-1-amine backbone with a para-trifluoromethyl-substituted phenyl ring. This structural modification is known to influence the compound's pharmacokinetics and receptor binding affinity.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin reuptake mechanisms. The trifluoromethyl group is believed to enhance binding affinity to serotonin transporters, potentially leading to increased serotonergic transmission in the hypothalamus, which could affect feeding behavior and mood regulation .

Neurotransmitter Modulation

Studies have shown that compounds with a trifluoromethyl group can significantly inhibit serotonin uptake. For example, the incorporation of a trifluoromethyl group into a phenolic structure increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs .

Binding Affinity

The binding affinity of this compound for various receptors has been assessed. Preliminary data indicate significant interactions with receptors involved in CNS functions, suggesting potential applications in treating mood disorders and other neurological conditions.

Comparative Analysis with Similar Compounds

A comparative analysis can be made with other compounds containing similar structural motifs. The following table summarizes key characteristics of selected compounds:

Compound NameStructureUnique Features
2-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochlorideC₁₀H₁₃ClF₃NDifferent substitution pattern affecting receptor interactions
(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineC₁₄H₁₄F₃NIncorporates a phenoxy group enhancing solubility
2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochlorideC₁₂H₁₆F₃N·HClVariation in phenyl positioning alters pharmacological profile

Antidepressant Activity

In a study evaluating antidepressant-like effects, compounds similar to this compound were shown to produce significant behavioral changes in animal models, suggesting potential efficacy in treating depression .

Anticonvulsant Properties

Research has also indicated that derivatives of this compound may exhibit anticonvulsant activity. In tests designed to evaluate seizure protection, certain derivatives demonstrated protective effects against induced seizures, indicating a possible therapeutic role in epilepsy management .

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